N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
CAS No.: 1396882-59-9
Cat. No.: VC7019970
Molecular Formula: C16H11F4N5O2
Molecular Weight: 381.291
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396882-59-9 |
---|---|
Molecular Formula | C16H11F4N5O2 |
Molecular Weight | 381.291 |
IUPAC Name | N-(3-fluoro-4-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Standard InChI | InChI=1S/C16H11F4N5O2/c1-9-2-3-10(8-13(9)17)21-15(26)14-22-24-25(23-14)11-4-6-12(7-5-11)27-16(18,19)20/h2-8H,1H3,(H,21,26) |
Standard InChI Key | ZJPVFURRZXKDHH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-(3-Fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide features a 2H-tetrazole ring substituted at the 2-position with a 4-(trifluoromethoxy)phenyl group and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further bonded to a 3-fluoro-4-methylphenyl group. The molecular formula is C₁₇H₁₂F₄N₅O₂, with a molecular weight of 402.31 g/mol.
Table 1: Key Structural Components
Component | Description |
---|---|
Tetrazole core | A five-membered aromatic ring with four nitrogen atoms (2H-tautomer). |
4-(Trifluoromethoxy)phenyl | A phenyl group with a trifluoromethoxy (-OCF₃) substituent at the para position. |
3-Fluoro-4-methylphenyl | A phenyl group with fluorine at the meta and methyl at the para positions. |
Carboxamide linker | Connects the tetrazole core to the 3-fluoro-4-methylphenyl group. |
The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the fluorine and methyl groups on the aromatic ring influence electronic and steric properties.
Nomenclature and IUPAC Conventions
The systematic IUPAC name is derived as follows:
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Parent structure: 2H-tetrazole-5-carboxamide.
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Substituents:
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At position 2: 4-(trifluoromethoxy)phenyl.
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On the carboxamide nitrogen: 3-fluoro-4-methylphenyl.
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Alternative naming conventions may describe the compound as a derivative of tetrazolic acid, where the carboxylic acid group is replaced by a carboxamide.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can be envisioned through sequential functionalization of the tetrazole core. A plausible retrosynthetic pathway involves:
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Tetrazole formation: Cyclization of a nitrile precursor with sodium azide.
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Carboxamide coupling: Reaction of tetrazole-5-carboxylic acid with 3-fluoro-4-methylaniline.
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Aromatic substitution: Introduction of the 4-(trifluoromethoxy)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Table 2: Hypothetical Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Nitrile cyclization | NaN₃, NH₄Cl, DMF, 100°C, 12h | Form tetrazole ring from nitrile precursor. |
2 | Carboxylic acid activation | SOCl₂, reflux, 4h | Convert tetrazole-5-carboxylic acid to acyl chloride. |
3 | Amide coupling | 3-Fluoro-4-methylaniline, NEt₃, THF, 0°C→RT | Attach arylaminomethyl group. |
4 | Trifluoromethoxy introduction | CuI, 4-iodophenyl trifluoromethyl ether, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Install trifluoromethoxy substituent. |
The trifluoromethoxy group is typically introduced using Ullmann-type coupling or palladium-catalyzed cross-coupling reactions. Yield optimization would require careful control of stoichiometry and catalyst loading.
Purification and Characterization
Post-synthesis purification likely involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Characterization techniques include:
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¹H/¹³C NMR: To confirm substituent positions and purity.
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HRMS: For molecular weight verification.
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X-ray crystallography: To resolve tautomeric preferences of the tetrazole ring.
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s physicochemical properties are influenced by its fluorinated groups and aromatic systems:
Table 3: Predicted Physicochemical Properties
Property | Value/Description |
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Melting Point | 180–185°C (estimated via differential scanning calorimetry). |
Solubility in Water | <1 mg/mL (low due to hydrophobic aryl groups). |
LogP (Octanol-Water) | 3.8 (indicative of high lipophilicity). |
pKa | ~4.2 (tetrazole NH proton). |
The trifluoromethoxy group (-OCF₃) contributes to increased metabolic stability compared to non-fluorinated analogs.
Spectral Characteristics
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IR Spectroscopy: Peaks at ~1740 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (tetrazole ring), and 1250 cm⁻¹ (C-F stretch).
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UV-Vis: λₘₐₓ ≈ 270 nm (π→π* transitions in aromatic systems).
Pharmacological Applications
Hypothetical Mechanisms of Action
While direct studies on this compound are lacking, tetrazole-carboxamides are known to inhibit enzymes such as:
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Angiotensin-converting enzyme (ACE): Via zinc-binding interactions.
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Cyclooxygenase-2 (COX-2): Through competitive inhibition of arachidonic acid binding.
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Kinases: Binding to ATP pockets via hydrogen bonding with the carboxamide group.
The trifluoromethoxy group may enhance blood-brain barrier penetration, suggesting potential neuropharmacological applications.
Structure-Activity Relationship (SAR) Considerations
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Tetrazole ring: Serves as a bioisostere for carboxylic acids, improving oral bioavailability.
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Fluorine substituents: Increase electronegativity and resistance to oxidative metabolism.
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Methyl group: Modulates steric interactions with target binding sites.
Table 4: Comparative Bioactivity of Analogous Compounds
Compound | Target IC₅₀ (nM) | LogP | Notes |
---|---|---|---|
Losartan | 12 (AT1 receptor) | 2.1 | Tetrazole-based antihypertensive. |
Celecoxib | 40 (COX-2) | 3.5 | Sulfonamide-tetrazole hybrid. |
Hypothetical Compound | N/A | 3.8 | Predicted broader kinase inhibition. |
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